molecular formula C17H13ClN6O2 B2940679 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892772-64-4

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2940679
CAS No.: 892772-64-4
M. Wt: 368.78
InChI Key: INJWHSPJDUDBFN-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a combination of oxadiazole, triazole, and aromatic rings

Scientific Research Applications

Antimicrobial Activities

Some derivatives have been synthesized to explore their antimicrobial potential. For instance, a study synthesized novel triazole derivatives and screened them for antimicrobial activities, finding that some compounds exhibited moderate to good activities against test microorganisms (Bektaş et al., 2007). Similar research involved the synthesis of heterocyclic compounds derived from triazolyl and oxadiazolyl moieties, displaying promising antimicrobial properties (JagadeeshPrasad et al., 2015).

Anticancer Evaluation

In the realm of anticancer research, derivatives have been designed and synthesized for evaluation against human cancer cell lines. A particular study developed 1,2,4-oxadiazole derivatives with an isoxazolyl moiety, tested against various cancer cell lines, and found them to exhibit good to moderate activity (Yakantham et al., 2019).

Enzyme Inhibition

Derivatives of the compound have also been explored for their enzyme inhibitory activities, with studies investigating their effects on lipase and α-glucosidase enzymes. A research effort identified certain triazole and oxadiazole derivatives showing significant inhibitory activity against these enzymes, suggesting potential therapeutic applications (Bekircan et al., 2015).

Photophysical Properties

Explorations into the photophysical properties of oxadiazole derivatives have also been conducted, providing insights into their fluorescence characteristics. This opens up potential applications in materials science, particularly in the development of fluorescent probes and materials (Li et al., 2017).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

    Formation of the triazole ring: This step often involves a click reaction between an azide and an alkyne.

    Coupling of the aromatic rings: This can be done using various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the oxadiazole or triazole rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O2/c1-25-11-8-6-10(7-9-11)24-15(19)14(21-23-24)17-20-16(22-26-17)12-4-2-3-5-13(12)18/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJWHSPJDUDBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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